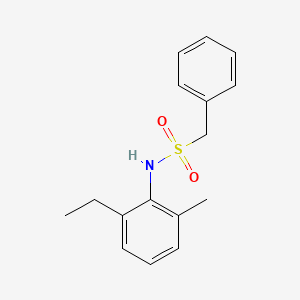

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide often involves complex reactions, including asymmetric cyclopropanations and the use of sulfonamide derivatives as key intermediates. For instance, asymmetric cyclopropanations catalyzed by rhodium(II) N-(arylsulfonyl)prolinate have been used for the enantioselective synthesis of functionalized cyclopropanes, highlighting the utility of sulfonamide groups in synthesis pathways (Davies et al., 1996). Another study describes the synthesis of phenylmethanesulfonamide derivatives from phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide, demonstrating the high reactivity of such sulfonamide products (Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been determined through various techniques, including crystallography. For example, the crystal structure of N-methylmethanesulfonamide was determined at low temperature, providing insight into the conformation of such molecules (Higgs et al., 2002).

Chemical Reactions and Properties

Sulfonamide compounds participate in diverse chemical reactions, offering a wide range of applications in synthetic organic chemistry. The reactivity of phenylmethanesulfonamide derivatives, for instance, has been demonstrated in the context of electrophilic reactions and cycloadditions, showcasing the versatility of sulfonamide groups in facilitating various chemical transformations (Vasin et al., 2015).

Physical Properties Analysis

The physical properties of N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in different scientific fields. However, specific studies focusing on these aspects were not identified in the current search.

Chemical Properties Analysis

The chemical properties of sulfonamide-based compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are significant for understanding their behavior in chemical reactions and potential applications. The synthesis and characterization of various sulfonamide derivatives highlight the importance of these properties in designing new molecules for specific purposes (Wong et al., 2010).

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the utility of microbial-based systems in drug metabolism studies. For instance, LY451395, a potent AMPA receptor potentiator, was metabolized using Actinoplanes missouriensis, producing several mammalian metabolites. This approach facilitated the structural characterization of metabolites, underscoring the importance of biocatalysis in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Synthetic Approaches to Sulfonamide Derivatives

Research into synthetic methodologies has led to the development of new approaches for creating phenylmethanesulfonamide derivatives. One study demonstrated the high reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines, offering insights into alkylation reactions relevant to the synthesis of sulfonamide-based compounds (Aizina et al., 2012).

Development of Sulfonated Membranes

In materials science, sulfonated aromatic diamines have been synthesized and used to create thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-3-15-11-7-8-13(2)16(15)17-20(18,19)12-14-9-5-4-6-10-14/h4-11,17H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXCCFYUXFKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-ethyl-6-methylphenyl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S*)-1-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5589135.png)

![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)

![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)

![3-[(3-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589188.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde semicarbazone](/img/structure/B5589189.png)

![7-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589202.png)

![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)

![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)

![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)